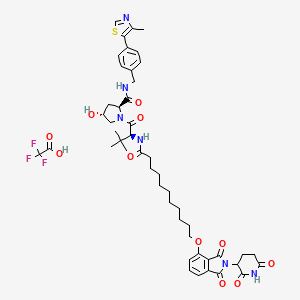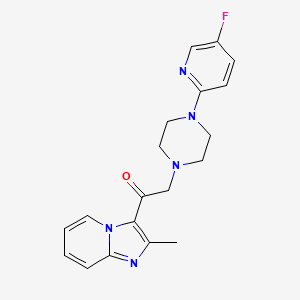![molecular formula C20H16N4O2S B10829467 2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)
2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP104c is a chemical compound known for its role as a mitochondrial fission inhibitor. It has a molecular formula of C20H16N4O2S and a molecular weight of 376.43 g/mol . This compound is primarily used in scientific research to study mitochondrial dynamics and related metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP104c involves several steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and typically involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of THP104c is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in specialized laboratories equipped with advanced chemical synthesis equipment . The production process includes purification steps such as recrystallization and chromatography to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
THP104c undergoes various chemical reactions, including:
Oxidation: THP104c can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: THP104c can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of THP104c .
Scientific Research Applications
THP104c has a wide range of scientific research applications, including:
Chemistry: Used to study mitochondrial dynamics and related metabolic processes.
Biology: Employed in research on cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in diseases related to mitochondrial dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial pathways
Mechanism of Action
THP104c exerts its effects by inhibiting mitochondrial fission. This inhibition disrupts the normal division of mitochondria, leading to changes in mitochondrial dynamics and function. The compound targets specific proteins involved in the mitochondrial fission process, thereby affecting cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
KL1333: Another mitochondrial metabolism inhibitor.
Imeglimin hydrochloride: Targets mitochondrial function.
α-Lipoic Acid: Known for its antioxidant properties and effects on mitochondrial metabolism.
Lonidamine: Inhibits mitochondrial energy production.
Uniqueness of THP104c
THP104c is unique in its specific inhibition of mitochondrial fission, making it a valuable tool for studying mitochondrial dynamics and related metabolic processes. Its high purity and well-defined chemical properties further enhance its utility in scientific research .
Properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-5-8-14(18(16)25)10-23-24-19-17-15(13-6-3-2-4-7-13)11-27-20(17)22-12-21-19/h2-12,25H,1H3,(H,21,22,24)/b23-10+ |
InChI Key |
SHKPGEAUAUBOMX-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)

![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)
![3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10829419.png)

![(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one](/img/structure/B10829432.png)





![(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine](/img/structure/B10829479.png)
